Cas no 119902-17-9 (Periplocoside F)

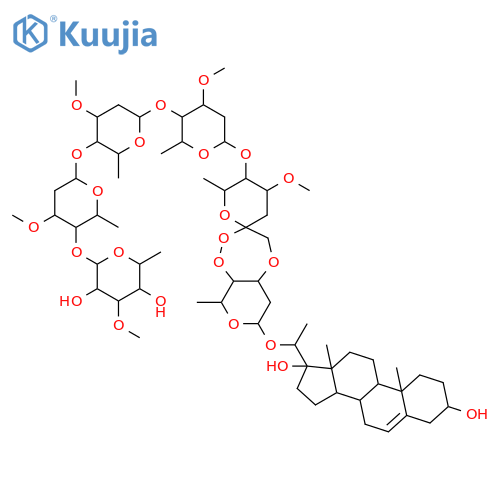

Periplocoside F structure

商品名:Periplocoside F

Periplocoside F 化学的及び物理的性質

名前と識別子

-

- 2-[6-[6-[6-[7-[1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]

- b-D-ribo-Hexopyranoside,(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-7'-[[(3b,20S)-3,17-dihydroxypregn-5-en-20-yl]oxy]octahydro-4-methoxy-

- periplocoside F

- 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®

- 7'-(((3beta,20S)-3,17-dihydroxypregn-5-en-20-yl)oxy)octahydro-4-methoxy-6,9'-dimethylspiro(2H-pyran-2,3'(4'H)-(7H)pyrano(3,4-c)(1,2,5)trioxepin)-5-yl O-6-deoxy-3-O-methyl-beta-D-galactopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-3-O-methyl-beta-D-ribo-Hexopyranoside (3'S-(3'alpha(4S*,5S*,6S*),5'abeta,7'alpha,9'alpha,9'aalpha))-

- b-D-ribo-Hexopyranoside,(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-7'-[[(3b,20S)-3,17-dihydroxypregn-5-en-20-yl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-5-ylO-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®

- beta-D-ribo

- 119902-17-9

- Periplocoside F

-

- インチ: 1S/C63H104O23/c1-30-51(65)58(72-14)52(66)59(78-30)83-55-33(4)76-49(26-44(55)70-12)81-53-31(2)74-48(24-42(53)68-10)80-54-32(3)75-50(25-43(54)69-11)82-56-35(6)84-62(28-46(56)71-13)29-73-45-27-47(77-34(5)57(45)85-86-62)79-36(7)63(67)22-19-41-39-16-15-37-23-38(64)17-20-60(37,8)40(39)18-21-61(41,63)9/h15,30-36,38-59,64-67H,16-29H2,1-14H3

- InChIKey: LLEJLRLCWJHVHW-UHFFFAOYSA-N

- ほほえんだ: O([H])C1(C([H])(C([H])([H])[H])OC2([H])C([H])([H])C3([H])C([H])(C([H])(C([H])([H])[H])O2)OOC2(C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])([H])C([H])(C([H])(C([H])(C([H])([H])[H])O2)OC2([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])[H])O2)O[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])C([H])([H])O3)C([H])([H])C([H])([H])C2([H])C3([H])C([H])([H])C([H])=C4C([H])([H])C([H])(C([H])([H])C([H])([H])C4(C([H])([H])[H])C3([H])C([H])([H])C([H])([H])C21C([H])([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 1228.69702

- どういたいしつりょう: 1228.69683956 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 23

- 重原子数: 86

- 回転可能化学結合数: 16

- 複雑さ: 2270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 33

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 1229.5

- トポロジー分子極性表面積: 256

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.563

- PSA: 256.29

Periplocoside F セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Periplocoside F 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5315-1 ml * 10 mm |

Periplocoside F |

119902-17-9 | 1 ml * 10 mm |

¥ 11630 | 2024-07-19 | ||

| TargetMol Chemicals | TN5315-5 mg |

Periplocoside F |

119902-17-9 | 98% | 5mg |

¥ 5,130 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P54410-5 mg |

b-D-ribo-Hexopyranoside,(2S,4R,5R,5'aR,6R,7'S,9'R,9'aR)-7'-[[(3b,20S)-3,17-dihydroxypregn-5-en-20-yl]oxy]octahydro-4-methoxy-6,9'-dimethylspiro[2H-pyran-2,3'(4'H)-[7H]pyrano[3,4-c][1,2,5]trioxepin]-5-ylO-6-deoxy-3-O-methyl-b-D-galactopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1®4)-2,6-dideoxy-3-O-methyl- |

119902-17-9 | 5mg |

¥7200.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN5315-5mg |

Periplocoside F |

119902-17-9 | 5mg |

¥ 5130 | 2024-07-19 | ||

| TargetMol Chemicals | TN5315-1 mL * 10 mM (in DMSO) |

Periplocoside F |

119902-17-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 11630 | 2023-09-15 |

Periplocoside F 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

119902-17-9 (Periplocoside F) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量